molecular formula C10H10F3NO2S B2630009 Thiophen-3-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034400-31-0

Thiophen-3-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2630009
CAS No.: 2034400-31-0
M. Wt: 265.25
InChI Key: DCBDVMQAZSBNFA-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom. Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Physical and Chemical Properties Analysis

Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Structure and Synthesis

Thiophenes and their derivatives, including Thiophen-3-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, have drawn significant interest in the field of organic chemistry due to their versatile applications. The crystal structure of related thiophene compounds has been extensively studied, revealing their potential in the development of new materials and pharmaceuticals. The synthesis process typically involves reactions under controlled conditions to achieve the desired substituted thiophenes, which exhibit a wide range of biological activities and applications in material science (S. Nagaraju et al., 2018).

Antimicrobial Activity

Derivatives of thiophenes, including azetidinones, have shown significant antibacterial and antifungal activities. These compounds, synthesized from chalcone derivatives, have been tested against various bacterial and fungal strains, demonstrating their potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Material Science Applications

Polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, synthesized from Thiophen derivatives, have been characterized for their thermal, optical, and electrochemical properties. These materials are of interest for their applications in organic electronics, including organic field-effect transistors and solar cells (F. Tapia et al., 2010).

Catalytic Asymmetric Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidine compounds, has been evaluated for its catalytic asymmetric addition to aldehydes, achieving high enantioselectivity. This highlights the utility of thiophene and azetidine derivatives in asymmetric synthesis, contributing to the field of chiral chemistry (Mincan Wang et al., 2008).

Antioxidant Properties

Thiazole derivatives, incorporating thiophen and azetidine structures, have been synthesized and evaluated for their in vitro antioxidant properties. These compounds show potent antioxidant activity, indicating their potential therapeutic applications (V. Jaishree et al., 2012).

Mechanism of Action

While the specific mechanism of action for “Thiophen-3-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is not available, it’s worth noting that like amphetamine and most of its analogues, thiopropamine, a thiophene derivative, is most likely a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

thiophen-3-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2S/c11-10(12,13)6-16-8-3-14(4-8)9(15)7-1-2-17-5-7/h1-2,5,8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBDVMQAZSBNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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